molecular formula C20H21N5O3 B2739447 N-cyclopentyl-2-(2,4-dioxo-3-(pyridin-3-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide CAS No. 946247-87-6

N-cyclopentyl-2-(2,4-dioxo-3-(pyridin-3-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide

Cat. No. B2739447
CAS RN: 946247-87-6
M. Wt: 379.42
InChI Key: OPFAXMBLWUKNGJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds often involves the cyclization of amino-thiophene-carboxylate derivatives using a one-carbon source reagent such as formic acid, triethyl orthoformate, or dimethylformamide dimethylacetal . In one study, heating thiophene-2-carboxamides in formic acid afforded thieno[3,2-d]pyrimidin-4-ones .


Chemical Reactions Analysis

The chemical reactions involving similar compounds often involve heating with formic acid or other reagents to induce cyclization . More specific reactions would depend on the exact structure and functional groups present in the compound.

Scientific Research Applications

Synthesis and Antimicrobial Activity
The compound has been involved in the synthesis of antimicrobial agents through a series of chemical reactions starting from citrazinic acid. This process led to the creation of various pyridines, pyrimidinones, and oxazinones with good antibacterial and antifungal activities comparable to standard drugs like streptomycin and fusidic acid (Hossan et al., 2012).

Chemical Reactivity and Synthetic Applications
Research on cyanoacetylation of 6-aminopyrimidines using cyanoacetic acid and acetic anhydride has highlighted the compound's role in chemical synthesis, particularly in substitutions at C-5 or the exocyclic amino group depending on the substrate used, which can lead to further chemical transformations (Quiroga et al., 2008).

Development of Anti-inflammatory and Analgesic Agents
The compound's derivatives have been synthesized and evaluated for anti-inflammatory and analgesic activities, demonstrating the potential for developing new therapeutics in these areas. This includes the creation of pyrimidine derivatives that showed significant activities in preclinical models (Sondhi et al., 2009).

Antitumor and Anticancer Properties
Studies have explored the synthesis of derivatives with potential antitumor and anticancer properties, including inhibitors of ribonucleotide reductase and HDAC, highlighting the compound's versatility in contributing to the development of anticancer drugs (Farr et al., 1989; Zhou et al., 2008).

Enhancement of Antiviral Activities
Research into the compound's derivatives has shown enhanced activity against drug-resistant HIV-1 variants, underlining its importance in the search for effective treatments against challenging viral infections (Zhu et al., 2019).

properties

IUPAC Name

N-cyclopentyl-2-[2,4-dioxo-3-(pyridin-3-ylmethyl)pyrido[3,2-d]pyrimidin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N5O3/c26-17(23-15-6-1-2-7-15)13-24-16-8-4-10-22-18(16)19(27)25(20(24)28)12-14-5-3-9-21-11-14/h3-5,8-11,15H,1-2,6-7,12-13H2,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPFAXMBLWUKNGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC(=O)CN2C3=C(C(=O)N(C2=O)CC4=CN=CC=C4)N=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-cyclopentyl-2-(2,4-dioxo-3-(pyridin-3-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide

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